5-Bromo-2,4-difluoro-N-methylbenzamide
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Overview
Description
5-Bromo-2,4-difluoro-N-methylbenzamide is a chemical compound characterized by the presence of a bromine atom, two fluorine atoms, and a methyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-difluoro-N-methylbenzamide typically involves the following steps:
Bromination: The starting material, 2,4-difluorobenzamide, undergoes bromination to introduce the bromine atom at the 5-position.
Methylation: The brominated compound is then methylated to introduce the N-methyl group.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process involving the use of reagents such as bromine and methyl iodide under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,4-difluoro-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Substitution reactions can occur at the bromine or fluorine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-Bromo-2,4-difluorobenzoic acid.
Reduction: 5-Bromo-2,4-difluoro-N-methylbenzylamine.
Substitution: 5-Iodo-2,4-difluoro-N-methylbenzamide.
Scientific Research Applications
5-Bromo-2,4-difluoro-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate the effects of halogenated compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
5-Bromo-2,4-difluoro-N-methylbenzamide is similar to other halogenated benzamides, such as 4-Bromo-2,5-difluoro-N-methylbenzamide and 2-Bromo-5-fluoro-N-methylbenzamide. its unique combination of halogen atoms and the N-methyl group sets it apart, providing distinct chemical and biological properties.
Comparison with Similar Compounds
4-Bromo-2,5-difluoro-N-methylbenzamide
2-Bromo-5-fluoro-N-methylbenzamide
2-Bromo-N-methylbenzamide
This comprehensive overview highlights the significance of 5-Bromo-2,4-difluoro-N-methylbenzamide in various scientific fields and its potential applications
Properties
IUPAC Name |
5-bromo-2,4-difluoro-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO/c1-12-8(13)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAINNBZGGZQTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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